![molecular formula C16H14N2O2S B12934413 N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide CAS No. 919103-47-2](/img/structure/B12934413.png)
N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide typically involves the reaction of 2-oxoindoline-6-thiol with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides and indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxoindoline-based acetohydrazides: These compounds share a similar indole core structure and have been studied for their anticancer properties.
Indole-2-carboxylates: Known for their antiviral and anticancer activities.
Uniqueness
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide stands out due to its unique combination of the indole core with a thioether linkage and a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
919103-47-2 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
JMFQOIFEZPRRSG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


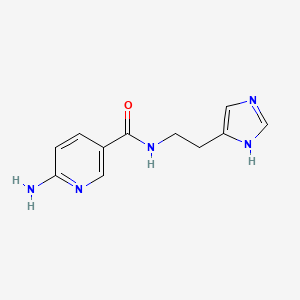
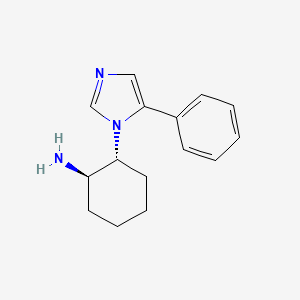
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)

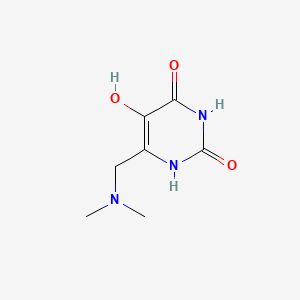
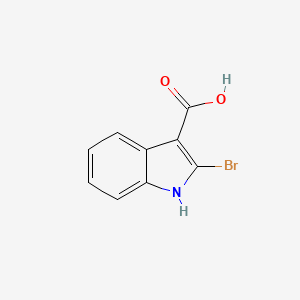
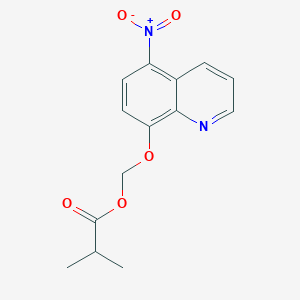


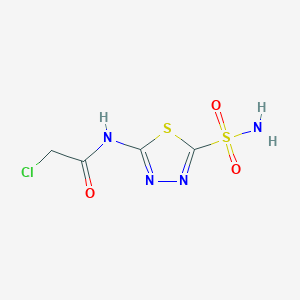
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)

